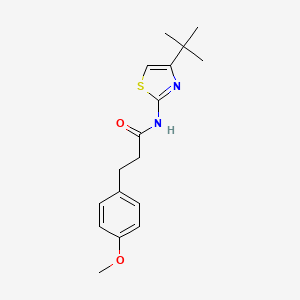
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide, also known as MTT-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTT-3 is a thiazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the inhibition of angiogenesis. This compound has also been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta and tau proteins, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity, its low toxicity, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its poor solubility in water and its instability under acidic conditions.
Orientations Futures
There are several future directions for the research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide can be synthesized through various methods, including the reaction of 2-aminothiazole with tert-butyl bromoacetate, followed by the reaction of the resulting intermediate with 4-methoxyphenylacetic acid. The final product is obtained through the removal of the protecting group using hydrochloric acid. Other synthesis methods include the reaction of 2-aminothiazole with 4-methoxyphenylpropanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), or the reaction of 2-aminothiazole with 4-methoxyphenylpropanoic acid in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Applications De Recherche Scientifique
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)14-11-22-16(18-14)19-15(20)10-7-12-5-8-13(21-4)9-6-12/h5-6,8-9,11H,7,10H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDFXFBAGAVPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

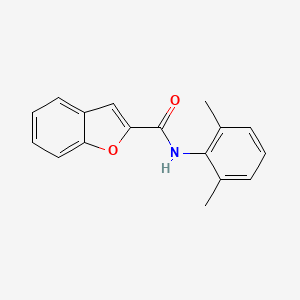
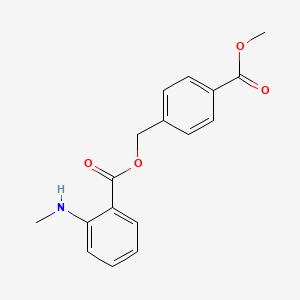
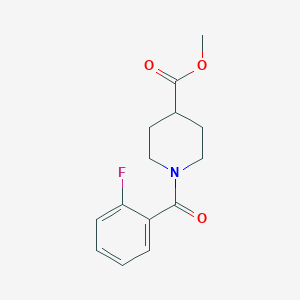
cyanamide](/img/structure/B5865161.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
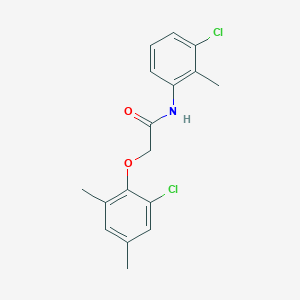
![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)

![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)
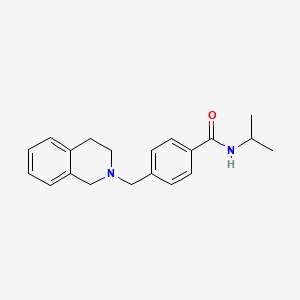
![3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5865246.png)